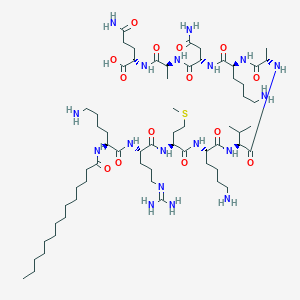
N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTA is a thioacetamide derivative that has been synthesized using a novel method, and its properties have been extensively studied to explore its potential applications.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. By inhibiting HDAC activity, N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide can induce the expression of genes that promote apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis in cancer cells, and the inhibition of certain enzymes. N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is also relatively easy to synthesize, making it a promising candidate for large-scale production. However, one of the main limitations of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is its limited solubility in water, which could make it difficult to administer in vivo.
List of
Direcciones Futuras
1. Further studies to elucidate the mechanism of action of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide.
2. Development of novel N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide derivatives with improved solubility and bioavailability.
3. Investigation of the potential applications of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
4. Exploration of the potential applications of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide in material science, such as the development of advanced materials with unique properties.
5. Investigation of the potential synergistic effects of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide with other anticancer drugs.
6. Development of novel drug delivery systems for N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide to improve its bioavailability and efficacy.
7. Investigation of the potential applications of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide in combination therapy with other drugs.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide involves the reaction of 2-phenyl-4-tosyloxazole-5-thiol with ethoxyacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-ethoxyaniline. The reaction proceeds through a series of steps, resulting in the formation of N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide as the final product. The synthesis method used for N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide is relatively simple and efficient, making it a promising candidate for large-scale production.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been shown to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. In biochemistry, N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been shown to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases. In material science, N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide has been shown to exhibit unique properties that could be exploited for the development of advanced materials.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-32-21-13-11-20(12-14-21)27-23(29)17-34-26-25(28-24(33-26)19-7-5-4-6-8-19)35(30,31)22-15-9-18(2)10-16-22/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYQIEUGZJIBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)

![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2656536.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2656540.png)

![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)
![3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2656544.png)

![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2656548.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)
![tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide](/img/structure/B2656553.png)